molecular formula C10H11N3 B156290 7-Methylisoquinoline-1,3-diamine CAS No. 1955-66-4

7-Methylisoquinoline-1,3-diamine

Cat. No. B156290
CAS RN: 1955-66-4
M. Wt: 173.21 g/mol
InChI Key: HOSRYDRWCMETLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methylisoquinoline-1,3-diamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MIQ and has been extensively studied for its unique properties that make it a useful tool for scientific research. In

Scientific Research Applications

7-Methylisoquinoline-1,3-diamine has been used in various scientific research applications, including the study of protein kinase inhibitors, cancer research, and the development of new drugs. MIQ has been shown to have potent inhibitory effects on protein kinases, which are enzymes that play a critical role in cell signaling pathways. This makes MIQ a valuable tool for studying the mechanisms of protein kinase inhibition and developing new drugs that target these enzymes.

Mechanism Of Action

The mechanism of action of 7-Methylisoquinoline-1,3-diamine is not fully understood, but it is believed to involve the inhibition of protein kinases. MIQ has been shown to inhibit the activity of a variety of protein kinases, including c-Src, Abl, and EGFR. This inhibition leads to the disruption of cell signaling pathways, which can have a variety of downstream effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of 7-Methylisoquinoline-1,3-diamine are still being studied. However, it has been shown to have potent inhibitory effects on the growth of cancer cells. MIQ has also been shown to have anti-inflammatory effects and has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 7-Methylisoquinoline-1,3-diamine in lab experiments is its potency as a protein kinase inhibitor. MIQ has been shown to be effective at inhibiting a variety of protein kinases at low concentrations, making it a valuable tool for studying these enzymes. However, one limitation of using MIQ is its potential toxicity. High concentrations of MIQ can be toxic to cells, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for the study of 7-Methylisoquinoline-1,3-diamine. One area of interest is the development of new drugs that target protein kinases. MIQ has been shown to be a potent inhibitor of these enzymes, and further research could lead to the development of new drugs that target specific protein kinases. Another area of interest is the study of MIQ as a potential treatment for inflammatory diseases. Further research could help to determine the efficacy of MIQ as a treatment for these conditions.
Conclusion:
In conclusion, 7-Methylisoquinoline-1,3-diamine is a valuable tool for scientific research due to its unique properties as a protein kinase inhibitor. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MIQ have been discussed in this paper. Further research is needed to fully understand the potential applications of 7-Methylisoquinoline-1,3-diamine in various fields.

Synthesis Methods

The synthesis of 7-Methylisoquinoline-1,3-diamine can be achieved through various methods. One of the most commonly used methods is the Pictet–Spengler reaction, which involves the condensation of an aldehyde and an amine in the presence of an acid catalyst. Another method involves the reduction of 7-nitroisoquinoline with palladium on carbon in the presence of hydrogen gas. Both of these methods have been proven to be effective in producing high yields of MIQ.

properties

CAS RN

1955-66-4

Product Name

7-Methylisoquinoline-1,3-diamine

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

7-methylisoquinoline-1,3-diamine

InChI

InChI=1S/C10H11N3/c1-6-2-3-7-5-9(11)13-10(12)8(7)4-6/h2-5H,1H3,(H4,11,12,13)

InChI Key

HOSRYDRWCMETLZ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(N=C(C=C2C=C1)N)N

Canonical SMILES

CC1=CC2=C(N=C(C=C2C=C1)N)N

synonyms

7-METHYLISOQUINOLINE-1,3-DIAMINE

Origin of Product

United States

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